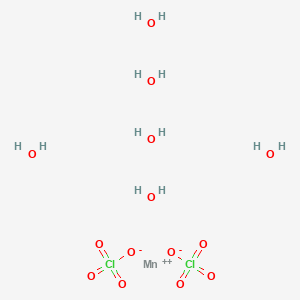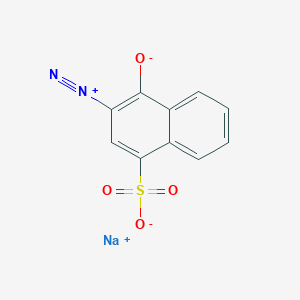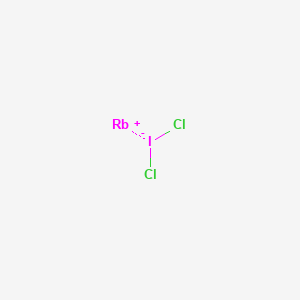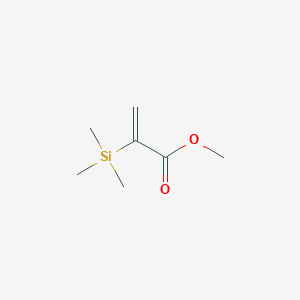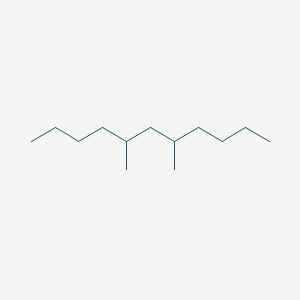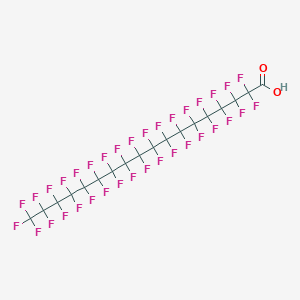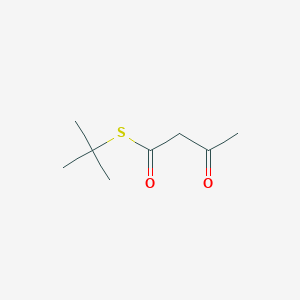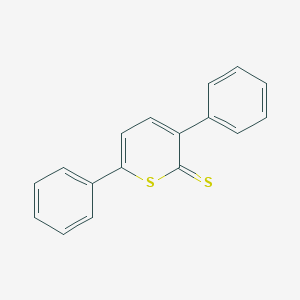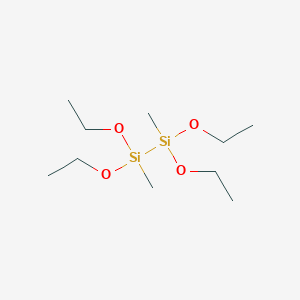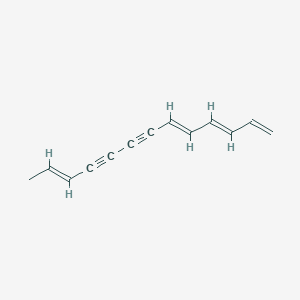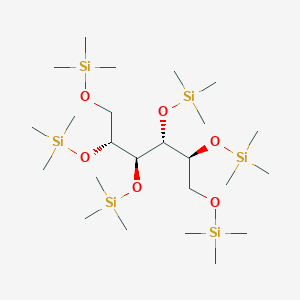
1-Amino-4-(4-amino-2-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(4-amino-2-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, also known as Reactive Blue 2 (RB2), is a synthetic dye belonging to the anthraquinone class. RB2 is an important industrial dye used in the textile and paper industries. However, RB2 has also been studied for its potential use in scientific research, particularly in the field of biochemistry.
Wirkmechanismus
RB2 has been found to interact with proteins through electrostatic and hydrophobic interactions. RB2 binds to proteins primarily through the amino and sulfonic acid groups on its structure. The binding of RB2 to proteins results in a color change, which can be used for detection purposes.
Biochemical and Physiological Effects:
RB2 has been found to have no significant biochemical or physiological effects on living organisms. However, RB2 has been shown to be toxic to aquatic organisms at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
RB2 has several advantages for use in lab experiments. RB2 is highly sensitive and specific for protein detection in gels. RB2 is also stable and easy to use. However, RB2 has some limitations. RB2 is not suitable for use in Western blotting due to its interference with the detection of other proteins. RB2 also has limited solubility in water, which can affect its performance in some experiments.
Zukünftige Richtungen
There are several future directions for RB2 research. One direction is the development of RB2-based biosensors for the detection of specific proteins in biological samples. Another direction is the modification of RB2 to improve its solubility and specificity for protein detection. RB2 can also be used as a model dye to study the behavior of other dyes in soil and water environments. Further research is needed to fully understand the potential applications of RB2 in scientific research.
Synthesemethoden
RB2 can be synthesized through a multi-step process involving the reaction of anthraquinone with sulfanilic acid and aniline. The final product is obtained through the sulfonation of the amino groups on the anthraquinone ring.
Wissenschaftliche Forschungsanwendungen
RB2 has been found to have various scientific research applications. One such application is as a protein stain in gel electrophoresis. RB2 has been shown to be highly sensitive and specific in detecting proteins in gels. RB2 has also been used as a chromogenic substrate for the detection of peroxidase activity. RB2 has been used as a model dye to study the adsorption and desorption behavior of dyes in soil and water environments.
Eigenschaften
CAS-Nummer |
18791-01-0 |
|---|---|
Molekularformel |
C20H15N3O8S2 |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
1-amino-4-(4-amino-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C20H15N3O8S2/c21-9-5-6-12(14(7-9)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25/h1-8,23H,21-22H2,(H,26,27,28)(H,29,30,31) |
InChI-Schlüssel |
TUYZCJKTGCNVOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O)N |
Andere CAS-Nummern |
18791-01-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



